2,5-Dichloronicotinaldehyde
Overview
Description
2,5-Dichloronicotinaldehyde is a useful research compound. Its molecular formula is C6H3Cl2NO and its molecular weight is 176 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Kinetics and Mechanism of Acid-Catalyzed Reactions : A study by Malhotra and Tyagi (1981) examined the kinetics of reactions between 2,5-xylenol and formaldehyde, catalyzed by hydrochloric acid. This research might provide insights into the behavior of similar compounds like 2,5-Dichloronicotinaldehyde under acid-catalyzed conditions (Malhotra & Tyagi, 1981).
Advances in Chemistry of Related Compounds : Hamama et al. (2018) reviewed recent research on 2-chloroquinoline-3-carbaldehyde and related analogs, covering synthesis and biological evaluation. This might provide context for understanding the chemical behavior of this compound (Hamama et al., 2018).
Production of Acid Chloride Derivatives from Biomass-derived Aldehydes : Dutta, Wu, and Mascal (2015) discussed the production of acid chloride derivatives from precursor aldehydes like 5-(chloromethyl) furfural, which could be relevant for understanding the potential applications of this compound in producing similar derivatives (Dutta, Wu, & Mascal, 2015).
Biocatalytic Production of Related Compounds : Yuan et al. (2019) reviewed the biocatalytic production of 2,5-Furandicarboxylic acid (FDCA), focusing on methods including enzymatic catalysis. This might offer insights into biocatalytic processes relevant to this compound (Yuan et al., 2019).
In Vivo Metabolism Studies : Kanamori et al. (2002) conducted in vivo metabolism studies of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites. This research might provide a model for understanding how similar compounds, like this compound, could be metabolized (Kanamori et al., 2002).
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
The pharmacokinetic properties of 2,5-Dichloronicotinaldehyde include:
- Absorption : High gastrointestinal absorption .
- Distribution : The compound is BBB permeant, indicating it can cross the blood-brain barrier .
- Metabolism : It is not a substrate for P-glycoprotein, suggesting it is not actively pumped out of cells . It does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4, indicating it may not interfere with the metabolism of other drugs .
- Excretion : Information on the excretion of this compound is not readily available .
These properties impact the bioavailability of the compound, influencing its effectiveness and potential side effects .
Properties
IUPAC Name |
2,5-dichloropyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHUAOWEHGGIRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620987 | |
Record name | 2,5-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176433-49-1 | |
Record name | 2,5-Dichloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dichloro-pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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